molecular formula C8H9BrN2 B13110672 6-Bromoindolin-4-amine

6-Bromoindolin-4-amine

Cat. No.: B13110672
M. Wt: 213.07 g/mol
InChI Key: MSNWJWZAGGZRSA-UHFFFAOYSA-N
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Description

6-Bromoindolin-4-amine is an organic compound that belongs to the class of indole derivatives It features a bromine atom at the 6th position and an amino group at the 4th position on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoindolin-4-amine typically involves the bromination of indole derivatives. One common method is the palladium-catalyzed reaction of 6-bromoindole with appropriate amine sources under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Bromoindolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

    Substitution Reactions: Formation of substituted indoles.

    Oxidation: Formation of indole oxides.

    Reduction: Formation of indole amines.

    Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Bromoindolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromoindolin-4-amine is unique due to the presence of both the bromine atom and the amino group on the indole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1H-indol-4-amine

InChI

InChI=1S/C8H9BrN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2,10H2

InChI Key

MSNWJWZAGGZRSA-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=CC(=C21)N)Br

Origin of Product

United States

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